Carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Catalog No.
S13186067
CAS No.
82560-69-8
M.F
C20H21N3O3S
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbamic acid, (((cyanomethyl)phenylamino)thio)met...

CAS Number

82560-69-8

Product Name

Carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[N-(cyanomethyl)anilino]sulfanyl-N-methylcarbamate

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C20H21N3O3S/c1-20(2)14-15-8-7-11-17(18(15)26-20)25-19(24)22(3)27-23(13-12-21)16-9-5-4-6-10-16/h4-11H,13-14H2,1-3H3

InChI Key

MBVCFCHEZNAHNP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SN(CC#N)C3=CC=CC=C3)C

Carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a complex organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid, which is a derivative of carbonic acid where one hydroxyl group is replaced by an amine or ammonia. This specific compound features a unique structure characterized by the presence of a benzofuran moiety, which contributes to its potential biological activity and applications in medicinal chemistry.

The structural formula can be described as having a cyanomethyl group attached to a phenylamino group, which is further linked through a thioether bond to a methyl group. The presence of the benzofuran ring enhances the compound's stability and may influence its interaction with biological targets.

The chemical behavior of carbamic acid esters typically involves hydrolysis, where they can revert to their constituent carbamic acid and alcohol under acidic or basic conditions. The reactions can be summarized as follows:

  • Hydrolysis Reaction:
    R2NCOOR+H2OR2NCOOH+ROHR_2NCOOR'+H_2O\rightarrow R_2NCOOH+R'OH
    This reaction illustrates how carbamates can be converted back into their respective acids and alcohols.
  • Formation from Isocyanates:
    Carbamic acids can also be synthesized from isocyanates through nucleophilic attack by alcohols:
    RNCO+ROHRNCOOR+H2OR'NCO+R''OH\rightarrow R'NCOOR''+H_2O
  • Esterification:
    The compound can be synthesized via esterification reactions involving carbamic acids and alcohols or phenols under acidic conditions.

Carbamate compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific compound has shown potential in modulating various biological pathways due to its unique structure. For instance, similar compounds have been investigated for their roles in treating central nervous system disorders and have demonstrated efficacy against convulsions and other neurological conditions .

The synthesis of carbamic acid esters can be achieved through several methods:

  • Direct Esterification:
    This involves the reaction of carbamic acids with alcohols or phenols in the presence of an acid catalyst .
  • Carbon Dioxide Utilization:
    A novel method involves reacting carbon dioxide with epoxides and amines to form carbamic esters directly . This method is environmentally friendly and utilizes readily available materials.
  • Ammonium Carbamate Route:
    Ammonium carbamate can be generated from ammonia and carbon dioxide, which can then react with alcohols to form the desired ester .

Several compounds share structural similarities with carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester. These include:

Unique Features

The unique combination of functional groups in carbamic acid, (((cyanomethyl)phenylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester differentiates it from these compounds, potentially leading to unique biological activities and applications not found in simpler derivatives.

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Exact Mass

383.13036271 g/mol

Monoisotopic Mass

383.13036271 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

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